

Commercial Suppliers of High-Purity trans-4-Sphingenine-13C2,D2: A Technical Guide

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Compound of Interest

Compound Name: trans-4-Sphingenine-13C2,D2

Cat. No.: B15291541

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing, application, and relevant biological pathways for high-purity **trans-4-Sphingenine-13C2,D2**. This isotopically labeled sphingolipid is a critical tool for researchers in the fields of lipidomics, drug discovery, and cell signaling, enabling precise quantification and metabolic flux analysis of sphingolipids by mass spectrometry.

Commercial Availability

High-purity **trans-4-Sphingenine-13C2,D2** is a specialized chemical probe. While not always available as a stock item, several reputable suppliers in the lipid research field offer this compound, often through custom synthesis services. Below is a summary of key commercial suppliers and their typical offerings.



Supplier	Product Availability	Purity	Isotopic Enrichment	Formulation	Notes
Avanti Polar Lipids	Likely available through custom synthesis. They offer a wide range of sphingolipids and stable isotope- labeled standards.	Typically >99%	High isotopic enrichment, specifications provided with custom synthesis quote.	Provided as a solid or in a specified solvent.	Known for high-purity lipids and extensive quality control. A detailed Certificate of Analysis is provided.[1]
Matreya LLC	Available through custom synthesis. They specialize in the synthesis of complex lipids, including isotopically labeled compounds. [3]	High purity, with specifications determined by the custom synthesis project.	Deuterium and 13C- labeling services are available.[3]	Custom formulations are available upon request. [3]	A subsidiary of Cayman Chemical, with a focus on glycosphingol ipids and related compounds.
Cayman Chemical	Available through custom synthesis services for isotopically labeled lipids.	Purity is typically high and confirmed by analytical methods.	Custom isotopic labeling is a core service offering.	Can be provided in various formats to suit experimental needs.	Offers a broad portfolio of research biochemicals and provides detailed



technical support.

Experimental Protocols

The primary application of **trans-4-Sphingenine-13C2,D2** is as an internal standard in mass spectrometry-based lipidomics. Its known concentration and distinct mass shift allow for accurate quantification of endogenous trans-4-Sphingenine and related sphingolipids in complex biological samples.

Protocol: Quantification of Sphingolipids in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the use of **trans-4-Sphingenine-13C2,D2** as an internal standard for the analysis of sphingolipids from cell culture or tissue homogenates.

- 1. Sample Preparation and Lipid Extraction:
- Homogenization: Homogenize cell pellets or tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).
- Internal Standard Spiking: Add a known amount of trans-4-Sphingenine-13C2,D2
 (dissolved in a suitable solvent like ethanol or methanol) to the homogenate. The amount should be optimized based on the expected concentration of the endogenous analyte.
- Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is a mixture of chloroform, methanol, and water. This separates the lipids into an organic phase.
- Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen.
 Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile mixture).
- 2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid species. A gradient elution with solvents such as water with formic acid and



acetonitrile/isopropanol with formic acid is typically employed.

- Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Multiple Reaction Monitoring (MRM): Set up MRM transitions for both the endogenous trans4-Sphingenine and the isotopically labeled internal standard. The precursor ion will be the
 [M+H]+ of the respective molecule, and the product ion will be a characteristic fragment
 (e.g., loss of water). The mass difference due to the 13C and D labeling will allow for specific detection.
- 3. Data Analysis and Quantification:
- Peak Integration: Integrate the peak areas for both the endogenous analyte and the internal standard.
- Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
- Quantification: Determine the absolute concentration of the endogenous sphingolipid by comparing the calculated ratio to a standard curve generated with known concentrations of unlabeled trans-4-Sphingenine and a fixed amount of the internal standard.

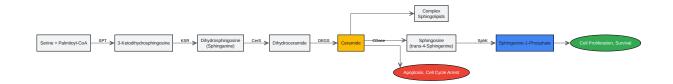
Signaling Pathways

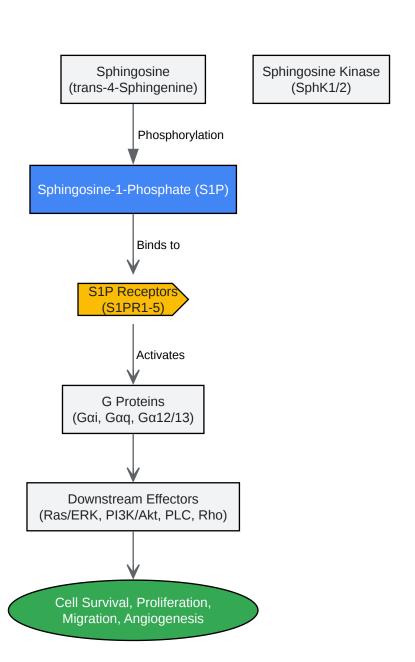
trans-4-Sphingenine is a key intermediate in the sphingolipid metabolic pathway and is a precursor to several bioactive signaling molecules, including ceramide and sphingosine-1-phosphate (S1P). These molecules are involved in regulating a wide array of cellular processes.

De Novo Sphingolipid Synthesis and Ceramide Generation

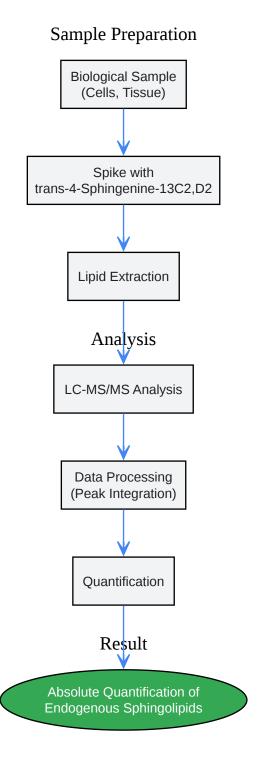
The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramide, a central hub in sphingolipid metabolism. Ceramide can then be further metabolized to more complex sphingolipids or be involved in signaling cascades that regulate processes like apoptosis and cell cycle arrest.











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